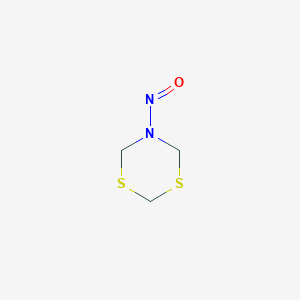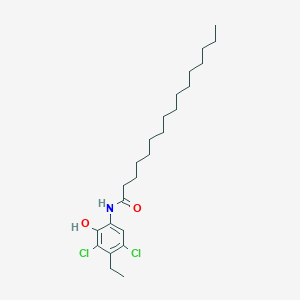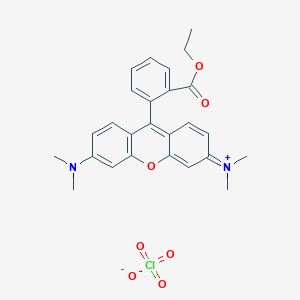
N-Nitrosodithiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosodithiazine (NDT) is a chemical compound that belongs to the class of nitrosamines. It is a synthetic compound that is widely used in scientific research for its potential to induce cancer in laboratory animals. NDT is a highly reactive compound that can easily form adducts with DNA and proteins, leading to the formation of mutagenic and carcinogenic lesions.
Mécanisme D'action
N-Nitrosodithiazine is a potent alkylating agent that can react with DNA and proteins to form adducts. The formation of N-Nitrosodithiazine-DNA adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer. N-Nitrosodithiazine can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
N-Nitrosodithiazine has been shown to induce a wide range of biochemical and physiological effects in laboratory animals. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. N-Nitrosodithiazine exposure has also been shown to affect the immune system and to promote the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-Nitrosodithiazine in laboratory experiments is its potent carcinogenic activity. This makes it a useful tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. However, the use of N-Nitrosodithiazine is limited by its high reactivity and instability, which can make it difficult to handle and store. In addition, the carcinogenic activity of N-Nitrosodithiazine is highly dependent on the dose and route of exposure, which can make it difficult to compare results between studies.
Orientations Futures
There are several future directions for N-Nitrosodithiazine research. One area of interest is the development of new methods for synthesizing and stabilizing N-Nitrosodithiazine, which could make it easier to handle and store. Another area of interest is the development of new animal models for studying the carcinogenic activity of N-Nitrosodithiazine. This could include the use of genetically modified animals or the development of new cell-based assays. Finally, there is a need for further research to better understand the mechanisms of action of N-Nitrosodithiazine and to identify new targets for chemoprevention and treatment of cancer.
Méthodes De Synthèse
N-Nitrosodithiazine can be synthesized by the reaction of sodium nitrite with dithiocarbamate salts. The reaction is carried out in acidic conditions and requires careful control of the pH and temperature. The yield of N-Nitrosodithiazine is typically low, and the compound is highly unstable, making it difficult to handle and store.
Applications De Recherche Scientifique
N-Nitrosodithiazine is widely used in scientific research as a model compound for studying the mechanisms of carcinogenesis. It is a potent carcinogen that can induce tumors in a variety of animal models, including rats, mice, and hamsters. N-Nitrosodithiazine is used to study the effects of chemical exposure on DNA damage, repair, and mutagenesis. It is also used to evaluate the efficacy of chemopreventive agents and to test the safety of new drugs and chemicals.
Propriétés
Numéro CAS |
114282-83-6 |
|---|---|
Nom du produit |
N-Nitrosodithiazine |
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
150.23 g/mol |
Nom IUPAC |
5-nitroso-1,3,5-dithiazinane |
InChI |
InChI=1S/C3H6N2OS2/c6-4-5-1-7-3-8-2-5/h1-3H2 |
Clé InChI |
HAGCCDDROWPBPR-UHFFFAOYSA-N |
SMILES |
C1N(CSCS1)N=O |
SMILES canonique |
C1N(CSCS1)N=O |
Autres numéros CAS |
114282-83-6 |
Synonymes |
N-NDTH N-nitrosodithiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)

![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)


![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)

![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)

![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)

